molecular formula C9H9IO B13194766 5-Iodo-2-methyl-2,3-dihydro-1-benzofuran

5-Iodo-2-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B13194766
M. Wt: 260.07 g/mol
InChI Key: BCNKJZMMVYMTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methyl-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

The synthesis of 5-Iodo-2-methyl-2,3-dihydro-1-benzofuran can be achieved through several methods. One common synthetic route involves the iodination of 2-methyl-2,3-dihydro-1-benzofuran. This reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzofuran ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Iodo-2-methyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Iodo-2-methyl-2,3-dihydro-1-benzofuran has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties and potential as a drug lead compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

5-Iodo-2-methyl-2,3-dihydro-1-benzofuran can be compared with other similar compounds such as:

  • 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole
  • 5-Iodo-2-methylbenzoic acid
  • Other benzofuran derivatives

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

5-iodo-2-methyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H9IO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3

InChI Key

BCNKJZMMVYMTRI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.